6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
6-piperidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c16-11-13-12-10-5-4-9(8-15(10)11)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFIGFXJEXUAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with piperidine sulfonyl chloride in the presence of a base such as triethylamine (Et3N) in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing pyridazine and furan moieties exhibit significant anticancer activity. For example, derivatives similar to N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation across various human cancer cell lines.
- Mechanism of Action : The compound may exert its effects through multiple pathways, including apoptosis induction and cell cycle arrest. Studies have shown that modifications in the structure can enhance potency against specific cancer types, such as breast and lung cancers .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of specific functional groups significantly influences the antiproliferative activity of related compounds. For instance, the introduction of electron-withdrawing groups at certain positions has been correlated with increased activity against cancer cell lines .
Anti-inflammatory Properties
In addition to anticancer effects, N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide has been investigated for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Study 1: Antitumor Activity
A study conducted by researchers evaluated a series of pyridazine derivatives for their antitumor activity. Among these, N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide showed promising results in inhibiting tumor growth in vitro and in vivo models. The compound was found to induce apoptosis in cancer cells with an IC50 value significantly lower than that of standard chemotherapy agents .
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of similar compounds. The results indicated that N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide effectively reduced levels of inflammatory markers in a mouse model of acute inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
Summary Table of Findings
Mechanism of Action
The mechanism of action of 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The antimalarial activity and physicochemical properties of 6-(piperidin-1-ylsulfonyl)triazolopyridinone are influenced by three key structural variables: (1) sulfonamide substituent position (C6 vs. C8), (2) N2-substituents (e.g., benzyl groups), and (3) sulfonamide moiety modifications (e.g., piperidine vs. thiomorpholine). Below is a detailed comparison with analogs:
Positional Isomerism: C6 vs. C8 Sulfonamide Substitution
- 8-(Piperidin-1-ylsulfonyl)triazolopyridinone (12a): Exhibited moderate antimalarial activity (IC₅₀ = 4.98 µM) against Plasmodium falciparum . Higher melting point (284–286 °C) compared to C6 analogs, suggesting enhanced crystallinity .
- 6-(Piperidin-1-ylsulfonyl)triazolopyridinone (13f): Substitution at C6 may alter binding interactions with falcipain-2 due to spatial orientation differences.
N2-Substituent Modifications
- Key Trends: Electron-withdrawing groups (e.g., Cl, F) at the benzyl ring enhance activity (e.g., 13f: IC₅₀ = 2.24 µM) .
Sulfonamide Moieties
| Compound | Sulfonamide Group | Molecular Weight (g/mol) | Activity Notes |
|---|---|---|---|
| 13f | Piperidin-1-yl | 282.32 | High potency |
| 13i | Thiomorpholino | 340.46 | Reduced activity vs. piperidine |
| 13j | Thiomorpholino + 2-Cl-4-F-benzyl | Not reported | Structural complexity may hinder binding |
- Key Insights:
Physicochemical and Structural Comparisons
- Molecular Weight and LogP:
- Synthetic Yields:
Research Findings and Implications
- Structural Optimization: C6 substitution balances solubility and potency better than C8 analogs, though further tuning of sulfonamide moieties (e.g., spirocyclic amines) could enhance selectivity .
- Synthetic Challenges: Competitive disubstitution in N-alkylation reactions necessitates stoichiometric control, as seen in eco-friendly microwave protocols .
Data Tables
Table 1: Key Analogs of 6-(Piperidin-1-ylsulfonyl)Triazolopyridinone
| Compound ID | Substituent (Position) | Melting Point (°C) | IC₅₀ (µM) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 12a | Piperidin-1-yl (C8) | 284–286 | 4.98 | 282.32 |
| 13f | 4-Cl-Benzyl (N2) + C6 | 173–174 | 2.24 | 282.32 |
| 13i | Thiomorpholino (C6) | 154–155 | >10 | 340.46 |
Table 2: Substituent Effects on Activity
| Substituent Type | Example Compound | Effect on Activity |
|---|---|---|
| Halogenated Benzyl | 13f | ↑ Potency (IC₅₀ = 2.24 µM) |
| Thiomorpholino Sulfonyl | 13i | ↓ Potency |
| Piperidinyl Sulfonyl | 12a, 13f | Moderate to High |
Biological Activity
6-(Piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a triazole ring fused to a pyridine structure, with a piperidine ring connected through a sulfonyl group. Its unique structural characteristics contribute to its potential as a pharmaceutical agent.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 310.37 g/mol. The presence of the sulfonamide moiety and the triazole-pyridine framework suggests significant potential for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₃S |
| Molecular Weight | 310.37 g/mol |
| CAS Number | 23526-11-6 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that derivatives of triazolopyridines, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, molecular docking studies have indicated that this compound can bind effectively to proteins involved in cancer cell signaling .
Antimalarial Activity
Recent investigations into the antimalarial activity of related triazolopyridine derivatives have shown promising results. Compounds bearing similar structural features demonstrated inhibitory concentrations (IC50) against Plasmodium falciparum, making them candidates for further development in malaria treatment .
The biological activity of this compound appears to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity linked to inflammatory pathways or cancer signaling.
Case Studies and Experimental Findings
- Antimicrobial Study : A study conducted on various triazolopyridine derivatives found that those with piperidine substitutions exhibited enhanced antimicrobial activity compared to their non-piperidine counterparts .
- Cytotoxicity Evaluation : In evaluating cytotoxic effects against human cell lines, the compound displayed reduced cytotoxicity (CC50 > 200 μM), indicating a favorable safety profile while maintaining effectiveness against target cells .
Comparative Analysis
To illustrate the uniqueness of this compound within its class of compounds, the following table summarizes its structural and biological characteristics compared to similar compounds:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| This compound | Sulfonamide + Triazole-Pyridine | Antimicrobial, Anticancer | Unique piperidine-sulfonamide linkage |
| 5-(Piperidin-1-yl)triazolo[4,3-a]pyridine | Lacks sulfonamide group | Anticancer | No sulfonamide functionality |
| 7-(Pyrrolidin-1-yl)triazolo[4,3-a]pyridine | Similar triazole-pyridine structure | Anti-inflammatory | Different attachment position |
Q & A
Q. What are the optimized synthetic routes for 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, and how can purity and yield be maximized?
The synthesis typically involves cyclization of hydrazine precursors with sulfonylpiperidine derivatives. Key steps include:
- Alkylation optimization : Use of regioselective alkylating agents (e.g., 3-fluorobenzyl bromide) under controlled pH and temperature to minimize by-products .
- One-pot synthesis : Efficient incorporation of substituents via sequential reactions, such as coupling sulfonyl chloride intermediates with triazolopyridine cores in anhydrous dimethylformamide (DMF) .
- Yield enhancement : Catalytic amounts of triethylamine improve reaction efficiency, achieving up to 82% yield, as reported in analogous sulfonamide-triazolopyridine syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- 1H-NMR and 13C-NMR : Confirm regiochemistry of the triazolopyridine core and sulfonylpiperidine substitution. For example, δ 3.08–3.18 ppm (piperidine NCH2) and δ 6.66 ppm (pyridine protons) are diagnostic .
- X-ray crystallography : Resolves spatial conformation, particularly the dihedral angle between the triazole and pyridine rings, critical for target interaction .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 337.0921) and detects impurities .
Advanced Research Questions
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Molecular docking (AutoDock Vina) : Screens against malaria parasite proteins (e.g., Plasmodium kinase PfPK7) using a Lamarckian genetic algorithm. Grid maps centered on ATP-binding pockets (20 ų) identify sulfonylpiperidine as a key pharmacophore .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to prioritize targets with low RMSD (<2 Å) .
- Virtual libraries : Generate analogs with varied sulfonamide substituents to optimize binding affinity (ΔG < -9 kcal/mol) .
Q. How does the sulfonylpiperidine moiety influence pharmacokinetics and target selectivity?
- Lipophilicity (LogP) : The piperidine-sulfonyl group increases LogP by ~1.5 units compared to morpholine analogs, enhancing blood-brain barrier penetration .
- Metabolic stability : Piperidine’s saturated ring reduces CYP3A4-mediated oxidation, prolonging half-life (t1/2 > 4 hrs in hepatic microsomes) .
- Target selectivity : Sulfonyl oxygen atoms form hydrogen bonds with kinase catalytic lysine residues (e.g., K43 in PfPK7), reducing off-target effects .
Q. How can contradictory reports on biological activity (e.g., antimalarial vs. kinase inhibition) be resolved experimentally?
- Orthogonal assays : Compare IC50 values in Plasmodium growth inhibition (e.g., SYBR Green assay) vs. human kinase panels (e.g., Eurofins KinaseProfiler) .
- Crystallographic validation : Co-crystallize the compound with conflicting targets (e.g., PfPK7 vs. GSK-3β) to identify binding pose discrepancies .
- Gene knockout models : Use CRISPR-Cas9 to ablate putative targets in cell lines, observing residual activity to confirm mechanism .
Q. What methodologies enable diversification of the triazolopyridine core for structure-activity relationship (SAR) studies?
- Microwave-assisted synthesis : Introduce substituents at C6/C8 positions via Ullmann coupling (e.g., aryl halides, CuI catalyst, 150°C, 30 min) .
- Post-functionalization : Click chemistry (CuAAC) adds triazole or azide groups at the sulfonamide nitrogen for solubility modulation .
- Parallel synthesis : Use Rink amide resin to generate 50+ analogs with varied piperidine substituents (e.g., 4-fluorophenyl, 3-trifluoromethyl) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
